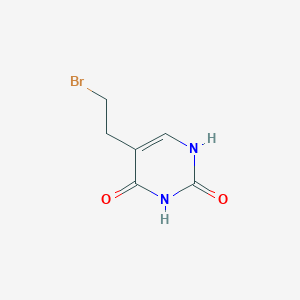

5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-BEPD, is a heterocyclic compound that is widely used in scientific research. It has been used in the synthesis of various compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.

科学的研究の応用

Synthesis and Functionalization

A water-mediated, catalyst-free method has been developed for synthesizing functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones. This process is noted for its avoidance of toxic solvents, operational simplicity, and high atom economy, making it environmentally friendly and efficient for creating pharmaceutically interesting compounds (Brahmachari et al., 2020).

Antimicrobial Activity

The synthesis of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been explored for its potential antibacterial properties. This compound exhibited moderate activity against common bacterial strains such as S. aureus, E. coli, and B. subtilis, showing promise in the search for new antibacterial agents (Vlasov et al., 2022).

Heterocyclic Compound Synthesis

Efficient methods have been developed for synthesizing various heterocyclic compounds such as 5-arylindeno[2′,1′:5,6]pyrido[2,3-d] pyrimidine-2,4(3H)-diones and 7-arylbenzo[h]pyrimido[4,5-b]quinoline-8,10(5H,9H)-diones. These methods offer rapid synthesis of fused heterocyclic compounds, which are valuable in pharmaceutical research and development (Wang et al., 2016).

Antimicrobial and Spiro Derivative Synthesis

The bromination of N-substituted homophthalimides and tetrahydropyrido[4,3-d]-pyrimidine-5,7-diones leads to dibromo derivatives that serve as precursors for various spiro derivatives. These compounds have been evaluated for their antimicrobial activities, with some showing moderate effectiveness against specific microbial species (Faty et al., 2015).

Pyrimido[4,5-d]pyrimidinones Synthesis

A method for synthesizing pyrimido[4,5-d]pyrimidinones involves the transformation of enaminouracil, leading to compounds with various substitutions. This synthesis route offers versatility in producing a range of substituted pyrimido[4,5-d]pyrimidinones, useful in medicinal chemistry and drug discovery efforts (Hamama et al., 2012).

作用機序

The specific mechanism of action for BrEPD depends on its intended application. If used as a pharmaceutical compound, it might interact with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action, including binding sites and metabolic pathways .

Safety and Hazards

特性

IUPAC Name |

5-(2-bromoethyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2H2,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOWLIYDHNIKAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649309 |

Source

|

| Record name | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53438-96-3 |

Source

|

| Record name | 5-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)